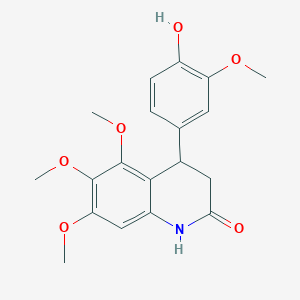
4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as THIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THIQ is a derivative of the natural alkaloid, harmaline, and has been synthesized through various methods.
Wirkmechanismus
4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone acts as a monoamine oxidase inhibitor (MAOI) and has been shown to increase the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the activity of the enzyme, acetylcholinesterase, which is involved in the breakdown of the neurotransmitter, acetylcholine. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have antioxidant properties and to inhibit the activity of the enzyme, cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to increase the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the activity of the enzyme, acetylcholinesterase, which is involved in the breakdown of the neurotransmitter, acetylcholine. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have antioxidant properties and to inhibit the activity of the enzyme, cyclooxygenase, which is involved in the production of inflammatory mediators. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages and limitations for lab experiments. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that can be easily synthesized through various methods. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied in various in vitro and in vivo models, including cell culture, animal models, and human studies. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. However, 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has limitations in terms of its potential side effects and toxicity. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have potential interactions with other drugs and can cause adverse effects, such as liver toxicity.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has potential applications in the treatment of neurodegenerative diseases and cancer. Further studies are needed to investigate the safety and efficacy of 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in human studies. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone can be modified to improve its pharmacokinetic properties and reduce its potential side effects. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone can be used as a lead compound for the development of new drugs with similar therapeutic properties. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone can be studied in combination with other drugs to enhance its therapeutic effects. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone can be studied in different animal models to investigate its potential applications in various diseases.
Wissenschaftliche Forschungsanwendungen
4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied in various in vitro and in vivo models, including cell culture, animal models, and human studies. 4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, as well as in the treatment of cancer.
Eigenschaften
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-23-14-7-10(5-6-13(14)21)11-8-16(22)20-12-9-15(24-2)18(25-3)19(26-4)17(11)12/h5-7,9,11,21H,8H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCKSSPIQTZTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4854349.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4854356.png)
![methyl 7-methyl-3-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4854372.png)
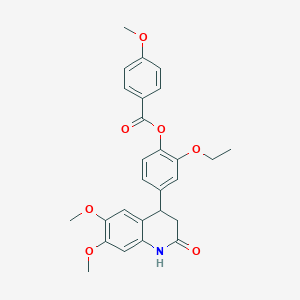
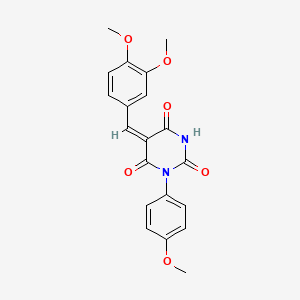
![N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4854390.png)
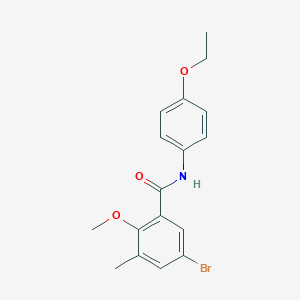
![4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4854403.png)
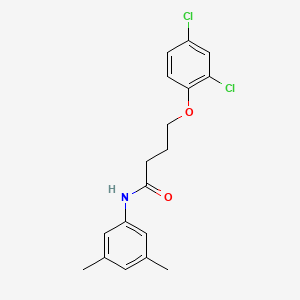
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4854417.png)
![methyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4854420.png)
![N-(2-methoxy-1-methylethyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4854431.png)
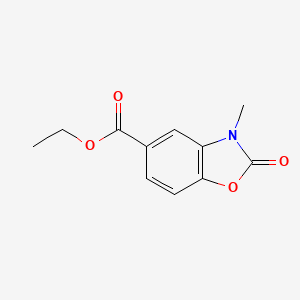
![methyl 2-chloro-5-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4854455.png)